1'-Amino-1,1'-bi(cyclohexyl)-2-one 1'-Amino-1,1'-bi(cyclohexyl)-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749284
InChI: InChI=1S/C12H21NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9,13H2
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

1'-Amino-1,1'-bi(cyclohexyl)-2-one

CAS No.:

Cat. No.: VC15749284

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

1'-Amino-1,1'-bi(cyclohexyl)-2-one -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name 2-(1-aminocyclohexyl)cyclohexan-1-one
Standard InChI InChI=1S/C12H21NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9,13H2
Standard InChI Key BIZJPDCHNWABJF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C2CCCCC2=O)N

Introduction

Chemical Identity and Nomenclature

1'-Amino-1,1'-bi(cyclohexyl)-2-one (CAS Registry Number: 2771860) is a bicyclic tertiary amine with the molecular formula C₁₂H₂₁NO. Its IUPAC name derives from the bicyclohexyl backbone, where one cyclohexane ring is substituted with an amino group (-NH₂) at the 1'-position and a ketone (-C=O) at the 2-position of the adjacent ring . The hydrochloride salt of this compound (CAS 166271-48-3) is more commonly documented in chemical databases due to its stability and handling properties .

Table 1: Key Identifiers of 1'-Amino-1,1'-bi(cyclohexyl)-2-one

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO
Molecular Weight195.30 g/mol (free base)
CAS Registry Number2771860 (free base)
Synonyms2-(1-Aminocyclohexyl)cyclohexan-1-one
Parent Compound (CID)2771860

Synthesis and Structural Elucidation

The synthesis of 1'-Amino-1,1'-bi(cyclohexyl)-2-one typically involves multi-step routes starting from bicyclohexyl precursors. One plausible pathway, inferred from analogous amino alcohol syntheses , involves the aminolysis of a bicyclic epoxide intermediate. For example, the reaction of 1,1'-bi(cyclohexyl)-2,3-epoxide with aqueous ammonia under controlled conditions could yield the target compound via nucleophilic ring-opening at the electrophilic carbon adjacent to the ketone group .

Stereochemical Considerations

The bicyclohexyl scaffold introduces significant stereochemical complexity. Computational models from PubChem indicate that the amino group adopts an equatorial position on the cyclohexane ring to minimize steric strain, while the ketone group remains planar. The presence of a stereocenter at the 1'-position results in two enantiomers, though experimental data on optical resolution remain scarce.

Table 2: Computed Stereoelectronic Properties

PropertyValueMethod (Source)
Topological Polar Surface Area43.1 ŲPubChem
Rotatable Bond Count1PubChem
Heavy Atom Count15PubChem

Physicochemical Properties

The compound’s hydrochloride salt (C₁₂H₂₂ClNO) has been more extensively characterized than the free base. Key properties include:

Solubility and Stability

  • Hydrochloride Salt: Soluble in polar solvents (e.g., water, methanol) due to ionic interactions .

  • Free Base: Likely lipophilic, with predicted logP values >3, suggesting preferential solubility in organic solvents .

Spectroscopic Data

  • Mass Spectrometry: The parent ion [M+H]⁺ for the free base appears at m/z 196.2, consistent with its molecular weight . Fragmentation patterns align with cleavage of the bicyclic ring system .

  • Infrared Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

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